molecular formula C25H27NO2 B4007806 3-(2-hydroxy-5-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide

3-(2-hydroxy-5-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide

Cat. No. B4007806
M. Wt: 373.5 g/mol
InChI Key: SJWBLBROXZZCCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves chemoselective reactions with electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, as described by Hajji et al. (2002) (Hajji et al., 2002). This process highlights the compound's versatile reactivity, which can be tailored for specific functional outcomes.

Molecular Structure Analysis

The stereochemistry and molecular structure of similar compounds play a crucial role in their biological activity and interactions with biological receptors. For example, Wang et al. (1995) demonstrated the significant impact of stereochemistry on analgesic activity and opioid receptor binding characteristics of stereoisomers (Wang et al., 1995). Such insights are crucial for understanding the molecular basis of the compound's potential effects.

Chemical Reactions and Properties

The reactivity of the compound with various electrophiles and its subsequent transformations into different chemical structures underscore its chemical versatility. This aspect is crucial for developing novel derivatives with enhanced or specific properties.

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of similar compounds have been extensively studied. For instance, the crystal structure analysis provides insights into the compound's stability and reactivity, which are essential for its practical applications (Kolev et al., 1995).

Scientific Research Applications

Chemoselective Synthesis

One study explored the chemoselective reactions of similar compounds, demonstrating their potential in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. These findings suggest that the compound's nucleophilic centers can be selectively activated for reactions with dihaloalkanes and aldehydes, offering a pathway for creating diverse molecular architectures (Hajji et al., 2002).

Anticancer Properties

Another significant application is in the design of new anticancer agents. Functionalized amino acid derivatives, structurally related to the compound , were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives showed promising cytotoxicity, highlighting the compound's potential as a pharmacophore in anticancer drug design (Kumar et al., 2009).

Green Chemistry Applications

The compound's derivatives were also synthesized using green chemistry principles. One study reported the efficient one-pot condensation of similar compounds in an ionic liquid, showcasing an environmentally friendly method for synthesizing 3-phenylpropanamide derivatives. This approach emphasizes the compound's utility in developing sustainable chemical processes (Li et al., 2013).

Corrosion Inhibition

Research on Schiff base compounds containing similar structural motifs revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The findings suggest that introducing heteroatoms into the compound's structure enhances its inhibitory efficiency, indicating its potential application in protecting industrial materials (Leçe et al., 2008).

Opioid Receptor Studies

A study on phenylmorphan-based compounds closely related to the compound of interest found them to be highly potent and selective inverse agonists of the opioid δ receptor. This research underscores the compound's relevance in developing new therapies for managing pain and addiction (Thomas et al., 2006).

properties

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-18-13-14-24(27)23(15-18)22(21-11-7-4-8-12-21)17-25(28)26-19(2)16-20-9-5-3-6-10-20/h3-15,19,22,27H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBLBROXZZCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)NC(C)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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